molecular formula C21H21N3O3S2 B2756868 benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034510-08-0

benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2756868
CAS RN: 2034510-08-0
M. Wt: 427.54
InChI Key: GQJTWMRWOHJSSJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Antiestrogenic Properties

A comprehensive series of studies focusing on 3-aroyl-2-arylbenzo[b]thiophene derivatives, including compounds structurally related to benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone, have demonstrated significant potential in the development of nonsteroidal antiestrogens. These compounds are tailored for enhanced antagonism against estrogen with minimal intrinsic estrogenicity, making them valuable in treating estrogen-dependent conditions, such as breast cancer. For instance, specific derivatives have shown superior efficacy to tamoxifen in inhibiting estradiol's growth-stimulating action on the immature rat uterus, presenting a remarkable advancement in antiestrogen therapy (Jones et al., 1984).

Antidepressant Potential

In the pursuit of novel antidepressant agents, benzo[b]thiophene derivatives have been synthesized and assessed for their dual action at 5-HT1A serotonin receptors and serotonin transporter inhibition. These compounds, closely related in structural framework to the compound , have displayed promising in vitro affinities for the 5-HT1A receptor and serotonin transporter, highlighting their potential as dual-action antidepressants. This research represents a significant stride towards developing more effective treatments for depression, with the compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showing notable efficacy (Orus et al., 2002).

Anticancer Activity

Explorations into benzo[b]thiophene derivatives have unveiled their significant anticancer activities. For example, novel pyrazoline derivatives containing benzo[b]thiophen-2-yl groups have been synthesized and shown to exert potent cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) cells. These findings open new avenues for anticancer drug development, offering hope for more effective therapies with minimal side effects. Among these compounds, one demonstrated exceptional inhibitory effects, underscoring the therapeutic promise of benzo[b]thiophene derivatives in oncology (Xu et al., 2017).

properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-22-17-7-3-4-8-18(17)24(29(22,26)27)16-10-12-23(13-11-16)21(25)20-14-15-6-2-5-9-19(15)28-20/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJTWMRWOHJSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.